
4-Amino-5-fluoropicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-fluoropicolinamide is a chemical compound with the molecular formula C6H6FN3O. It is a derivative of picolinamide, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 5-position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoropicolinamide typically involves the fluorination of picolinamide derivatives. One common method includes the reaction of 2-methoxy-5-fluorouracil with N,N-toluene dimethyl aniline solution, followed by the addition of phosphorous oxychloride. The resulting product is treated with water and hydrochloric acid to obtain 2-methoxy-4-chlorine-5-fluoropyrimidine, which is then reacted with ammoniacal liquor to yield 2-methoxy-4-amino-5-fluoropyrimidine. Finally, this intermediate is treated with hydrochloric acid and ammoniacal liquor to produce this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-5-fluoropicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or fluorine groups are replaced by other substituents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and palladium catalysts are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Amino-5-fluoropicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-fluoropicolinamide involves its interaction with specific molecular targets. Similar to other fluorinated compounds, it can interfere with nucleoside metabolism and be incorporated into RNA and DNA, leading to cytotoxicity and cell death. This mechanism is particularly relevant in its potential anticancer activity, where it inhibits essential biosynthetic processes .
Comparación Con Compuestos Similares
5-Fluorouracil: A widely used anticancer drug that shares structural similarities with 4-Amino-5-fluoropicolinamide.
5-Fluorocytosine: An antifungal agent with a fluorine atom at the 5-position of the pyrimidine ring.
4-Amino-5-chloro-2,1,3-benzothiadiazole: A compound with similar amino and halogen substitutions.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a fluorine atom makes it a versatile compound for various applications, particularly in medicinal chemistry.
Propiedades
Fórmula molecular |
C6H6FN3O |
|---|---|
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
4-amino-5-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C6H6FN3O/c7-3-2-10-5(6(9)11)1-4(3)8/h1-2H,(H2,8,10)(H2,9,11) |
Clave InChI |
UGWLIBSUYLPXTN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(=O)N)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




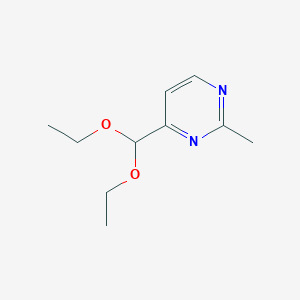
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13008286.png)
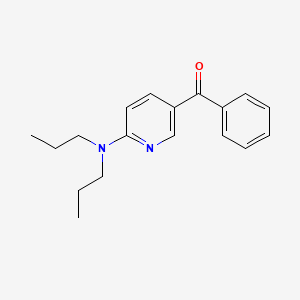
![(2S,3S,6S)-4-oxo-5-azaspiro[2.4]heptane-2,6-dicarboxylic acid](/img/structure/B13008311.png)
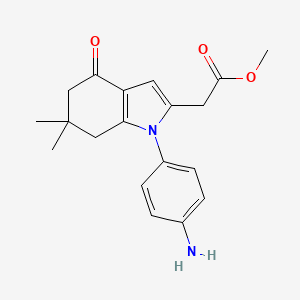


![2H-Pyrimido[4,5-a]carbazol-2-one, 8-bromo-1,11-dihydro-](/img/structure/B13008333.png)
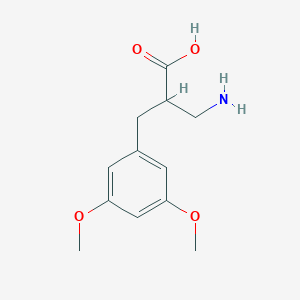
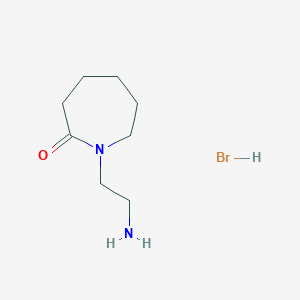
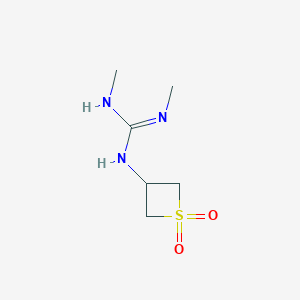
![Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13008353.png)
